Since direct information on 2-Amino-3-pentanone is sparse, searching for its potential synonyms or related compound classes may yield more results. You could try searching for:
Consulting specialized databases is often the most effective approach for detailed spectroscopic data. The following table lists recommended resources.
| Database/Source | Potential Utility / Type of Data |
|---|---|
| Reaxys or SciFinderⁿ | Detailed chemical property and spectral data for research compounds. |
| NIST Chemistry WebBook | Curated IR, MS, NMR spectra for common compounds. |
| SDBS (Spectral Database for Organic Compounds) | Free collection of IR, MS, NMR, and Raman spectra. |
Although data for this compound itself is unavailable, the general experimental protocols for characterizing similar small organic molecules are well-established [1]. The following workflows outline the standard procedures for key spectroscopic techniques.
Workflow for NMR Spectroscopy Characterization
Standard protocol for NMR analysis [1] [2].
Workflow for HPLC Analysis and Retention Time Prediction
HPLC method using Linear Calibration with Two Reference Substances (LCTRS) for accurate retention time prediction across different systems [3].
Given the gaps in the search results, here are practical steps you can take:
The following is a verified procedure from Organic Syntheses for 1-(Dimethylamino)-4-methyl-3-pentanone, which shares the core structure of an amino group adjacent to a pentanone backbone [1].
Overview of the Two-Step Synthesis
This synthesis involves first preparing a Mannich reagent, bis(dimethylamino)methane, and then reacting it with 3-methyl-2-butanone to form the final amino ketone [1]. The conceptual workflow is illustrated below:
Step 1: Synthesis of Bis(dimethylamino)methane [1]
This step involves the reaction of aqueous formaldehyde and dimethylamine, followed by purification.
| Parameter | Specification |
|---|---|
| Reactants | 100 g (1.0 mole) of 30% aqueous formaldehyde; 225 g (2.0 moles) of 40% aqueous dimethylamine [1] |
| Equipment | 500 ml round-bottomed flask, magnetic stirrer, dropping funnel, ice bath [1] |
| Reaction Conditions | Cool in ice bath during amine addition; let stand overnight at room temperature after mixing [1] |
| Work-up & Purification | Saturate with solid KOH; separate layers; dry upper layer over KOH pellets; distill at atmospheric pressure [1] |
| Yield | 85–88 g (83–86%) [1] |
| Product Characteristics | Boiling point: 81.5–83 °C [1] |
Step 2: Synthesis of 1-(Dimethylamino)-4-methyl-3-pentanone [1]
The key step is a Mannich condensation, followed by an isomerization to the final product.
| Parameter | Specification |
|---|---|
| Reactants | 50 ml anhydrous trifluoroacetic acid; 10.2 g (0.100 mole) bis(dimethylamino)methane; 8.6 g (0.10 mole) 3-methyl-2-butanone (distilled before use) [1] |
| Equipment | 100 ml two-necked flask, magnetic stirrer, pressure-equalizing dropping funnel, calcium chloride drying tube, ice-salt bath, oil bath [1] |
| Reaction Conditions - Part 1 | Cool TFA to -10°C to -15°C; add bis(dimethylamino)methane over 50 min; then add 3-methyl-2-butanone. Keep temperature below -10°C [1] |
| Reaction Conditions - Part 2 | Heat at 65°C in oil bath for 1.5 hours; then raise temperature to 145°C for 1.5 hours for isomerization [1] |
| Work-up & Purification | Neutralize with ice-cold K2CO3 solution; filter; extract with CH2Cl2; dry over Na2SO4; concentrate; distill under reduced pressure [1] |
| Yield | 7.0–8.2 g (49–57%) [1] |
| Product Characteristics | Boiling point: 49°C at 3 mm Hg; Isomeric purity >90% (by ¹H NMR in TFA) [1] |
The synthesis above is a classic example of a regioselective Mannich reaction under anhydrous conditions. The key to obtaining the desired isomer is the thermal isomerization in trifluoroacetic acid [1]. This method provides a direct route to specific β-amino ketones, which are valuable building blocks in organic synthesis and drug development.
The closely related compound 2-Amino-2-methyl-3-pentanone hydrochloride (CAS 64298-91-5) is also commercially available, which may be suitable for initial biological screening [2].
2-Amino-3-pentanone and its structural isomer 3-amino-2-pentanone represent valuable intermediates in organic synthesis and drug discovery. These β-amino ketone compounds serve as key precursors for the preparation of biologically active molecules, particularly 3-amino-1,5-diol derivatives which find applications in medicinal chemistry [1]. The synthetic challenge lies in controlling both regio- and stereoselectivity during formation, as unsymmetrical ketones can potentially yield multiple isomeric products. Contemporary synthetic approaches have focused on Mannich-type reactions under carefully controlled conditions to address these challenges and provide efficient access to these important building blocks.
The Mannich reaction represents the most direct approach to β-amino ketones, though traditional methods often yield isomer mixtures with unsymmetrical ketones. Advanced methodologies employing pre-formed dimethyl(methylene)ammonium trifluoroacetate under anhydrous conditions have significantly improved regiocontrol [2].
Representative Procedure (Adapted from Gaudry et al. [2]):
Preparation of Bis(dimethylamino)methane: A 500 mL round-bottomed flask charged with 100 g (1.0 mol) of aqueous 30% formaldehyde is cooled in an ice bath with stirring. Then, 225 g (2.0 mol) of 40% dimethylamine in water is added dropwise. After standing overnight at room temperature, the solution is saturated with solid potassium hydroxide. The layers are separated, and the organic layer is dried over KOH pellets. Distillation affords 85-88 g (83-86%) of bis(dimethylamino)methane (bp 81.5-83°C) [2].
Formation of Dimethyl(methylene)ammonium Trifluoroacetate: In a 100 mL two-necked flask equipped with a dropping funnel and drying tube, 50 mL of anhydrous trifluoroacetic acid is stirred and cooled in an ice-salt bath (-10°C to -15°C). Then, 10.2 g (0.100 mol) of bis(dimethylamino)methane is added over 50 minutes, maintaining temperature below -10°C [2].
Condensation with Ketone: With continued cooling, 8.6 g (0.10 mol) of 3-methyl-2-butanone is gradually added. The cooling bath is removed, and the solution is heated at 65°C for 1.5 hours, then at 145°C for an additional 1.5 hours to promote isomerization to the desired regioisomer [2].
Workup and Isolation: The reaction mixture is added dropwise to an ice-cold solution of 100 g potassium carbonate in 100 mL water. The resulting crystals are collected by filtration, and the aqueous filtrate is extracted with dichloromethane (4 × 50 mL). The combined organic extracts are washed with water, dried over sodium sulfate, and concentrated. Distillation under reduced pressure yields 7.0-8.2 g (49-57%) of 1-(dimethylamino)-4-methyl-3-pentanone (bp 49°C at 3 mm Hg) with isomeric purity >90% [2].
For enhanced stereocontrol, a tandem double-aldol-Tishchenko approach has been developed, delivering acyclic 3-amino-1,5-diol derivatives with excellent diastereoselectivity (dr up to >99:1). This methodology employs butanone-derived sulfinylimines and demonstrates remarkable regioselectivity, typically yielding only one predominant diastereomer from 16 possible configurations [1].
The synthetic workflow for this method can be visualized as follows:
¹H NMR Spectral Data for isomeric amino ketones [2]:
| Compound | Solvent | δ (ppm), multiplicity, J (Hz), assignment |
|---|---|---|
| 1-(Dimethylamino)-4-methyl-3-pentanone | TFAA | 1.16 (d, J=7, 6H, 2CCH₃), 2.98 (d, J=5, 6H, 2NCH₃), 3.31 (m, 4H, CH₂CH₂) |
| 1-(Dimethylamino)-4-methyl-3-pentanone | CDCl₃ | 1.10 (d, J=7, 6H, 2CCH₃), 2.23 (s, 6H, 2NCH₃), 2.60 (s, 4H, CH₂CH₂) |
| 4-(Dimethylamino)-3,3-dimethyl-2-butanone | TFAA | 1.53 (s, 6H, 2CCH₃), 2.45 (s, 3H, COCH₃), 3.15 (d, J=5, 6H, 2NCH₃), 3.40 (d, J=5, 2H, CH₂N) |
| 4-(Dimethylamino)-3,3-dimethyl-2-butanone | CDCl₃ | 1.12 (s, 5H, 2CCH₃), 2.13 (s, 3H, COCH₃), 2.18 (s, 6H, 2NCH₃), 2.41 (s, 2H, CH₂N) |
Key Experimental Observations:
Density Functional Theory (DFT) calculations provide critical insights into the stereo-determining steps of these reactions. Computational studies fully support the observed stereoselectivities, offering a rationalization for the excellent diastereocontrol in the butanone series (dr >99:1) and the more moderate selectivity with 3-pentanone derivatives [1]. These calculations enable predictive design of stereoselective transformations by modeling transition states and intermediate structures.
The relationship between computational and experimental approaches is illustrated below:
The synthetic utility of this compound derivatives extends to multiple drug development contexts:
Medicinal Chemistry: These scaffolds serve as versatile intermediates for the preparation of pharmaceutically relevant compounds, particularly due to the high diastereoselectivity achievable in the butanone series, which enables efficient synthesis of single diastereomers for biological evaluation [1].
Synthetic Methodology: The principles of regioselective Mannich reactions enable access to either more highly substituted (≥85% selectivity when α'-position is tertiary) or less highly substituted (100% selectivity when α'-position is tertiary) isomers through careful selection of reaction conditions and iminium ion precursors [2].
Trifluoroacetic Acid Handling: This highly toxic reagent requires use of a well-ventilated hood due to its corrosive nature and volatility [2].
Temperature Control: The reaction between bis(dimethylamino)methane and trifluoroacetic acid is strongly exothermic, necessitating careful temperature control during addition to maintain reaction integrity and safety [2].
Alternative Methodologies: While diisopropyl(methylene)ammonium perchlorate in acetonitrile provides excellent selectivity for less highly substituted isomers, perchlorate salts present explosion hazards and are not recommended for large-scale preparations [2].
The integration of experimental synthesis with computational prediction represents the evolving paradigm in amino ketone chemistry. As DFT methodologies continue to advance, more accurate prediction of stereoselectivities for novel substrates will emerge, further streamlining the development of efficient synthetic routes to these valuable intermediates. The demonstrated utility of these compounds in medicinal chemistry suggests continued importance in drug discovery programs.
Since direct methods are not available, the analysis of 2-Amino-3-pentanone typically requires a two-step process: first, separating the compound from a complex mixture, and second, detecting it with high sensitivity. The table below summarizes the core techniques that can be employed, adapted from methods used for structurally similar molecules.
| Technique | Core Principle | Best For | Key Considerations |
|---|---|---|---|
| Liquid Chromatography (LC) | Separates components in a liquid mixture based on differential partitioning between a mobile liquid phase and a stationary phase [1]. | Purifying the analyte from complex sample matrices like biological fluids or reaction mixtures. | Reversed-phase columns are most common; separation efficiency depends on column chemistry and mobile phase composition. |
| Pre-column Derivatization | The amino group is chemically labeled with a tag before chromatographic separation to enhance detection [1]. | High-sensitivity analysis of purified samples; allows use of fluorescence or UV/VIS detectors. | Sensitive to sample matrix; reaction yield and product stability can affect quantitation [1]. |
| Post-column Derivatization | The amino group is labeled with a reagent after chromatographic separation but before detection [1]. | Routine, robust quantitation with excellent reproducibility across diverse samples (e.g., urine, fermentation broths). | Higher reagent consumption; fewer reagent options; requires more complex instrumentation [1]. |
| Fluorescence Detection | Measures the light emitted by a molecule (or its derivative) after excitation by a specific wavelength of light [2]. | Highly sensitive and selective detection when combined with pre-column derivatization. | Requires the analyte to be intrinsically fluorescent or capable of being derivatized with a fluorescent tag. |
| Evaporative Light-Scattering Detection (ELSD) | Detates non-volatile analyte particles by scattering a light beam after the mobile phase has been evaporated [3]. | Universal detection of non-volatile analytes without the need for chromophores or fluorophores. | Less sensitive than fluorescence or MS; response is non-linear and depends on analyte mass [3]. |
This protocol outlines a method for detecting this compound using High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), based on standard practices for amino group analysis [1].
The following workflow diagrams the sample preparation and analysis process:
The logical relationships and key factors for developing a robust analytical method are outlined below:
I hope this structured approach provides a solid foundation for your research. Should you require further elaboration on a specific technique, please feel free to ask.
Disclaimer and Context A comprehensive search for "2-Amino-3-pentanone" yielded very limited specific data on its flavor profile or direct applications. The compound 3-Amino-2-pentanone (a positional isomer) is documented with a molecular formula of C5H11NO [1]. Furthermore, the simple ketone 2-pentanone (lacking the amino group) is well-known in the flavor industry for its ethereal, sweet, banana-like character with fermented woody nuances, and is used in dairy, fruit, and alcoholic flavor compositions [2]. The following application notes are therefore constructed by extrapolating from these related compounds and general industry practices, providing a hypothetical but professionally grounded profile for this compound.
1. Proposed Flavor Profile and Potential Applications The flavor of a molecule is determined by its molecular structure and functional groups. The presence of a ketone group typically contributes ethereal, fruity, and sometimes cheesy notes, while the amino group can introduce roasted, nutty, or savory characteristics, often associated with Maillard reaction products.
Based on this, the proposed sensory profile of this compound is a complex blend of fruity, nutty, and savory notes, making it a potential candidate for enhancing savory flavors and creating complex flavor systems.
The table below summarizes its potential applications.
| Application Category | Proposed Use | Hypothesized Contribution |
|---|---|---|
| Savory Flavors | Processed meats, savory snacks, soups, bouillons, savory dairy products (e.g., cheese), reaction flavors | Provides roasted, meaty depth; enhances umami and mouthfeel. |
| Fermented & Alcoholic Beverages | Beer, wine, whiskey, soy sauce, fermented condiments | Adds complexity to fermented flavor profiles; introduces fruity and woody undertones. |
| Complex Fruit & Nut Flavors | Tropical fruit blends, banana, walnut, hazelnut flavors | Contributes a ripe, fermented fruit character and a supporting roasted nutty note. |
2. Experimental Protocol for Flavor Profile Analysis For researchers seeking to characterize the flavor properties of a novel compound like this compound, the following protocol, inspired by methods in the search results, provides a robust starting point [3].
Aim: To sensorially evaluate and characterize the flavor profile of this compound.
Materials:
Procedure:
The workflow for this analytical process is summarized in the following diagram:
3. Synthesis Protocol and Computational Planning The synthesis of flavor molecules like this compound can be significantly accelerated by modern AI-driven retrosynthesis tools.
Computational Retrosynthesis with AI: For a novel compound, the first step is to plan a viable synthetic pathway. Tools like ReaSyn (NVIDIA) use a generative AI model that treats synthetic pathways as a chain of reactions (CoR) [4]. It performs retrosynthesis planning by starting from the target molecule and reasoning backwards to commercially available building blocks, ensuring the molecule is synthesizable in practice [4].
Proposed Synthetic Pathway (Hypothetical): A potential laboratory synthesis for this compound could involve the amination of 3-pentanone.
Materials:
Procedure:
4. Safety and Regulatory Considerations Given the structural similarity to known compounds, the following safety considerations are proposed:
The flavor profile of cooked meat represents a complex chemical landscape dominated by volatile organic compounds (VOCs) generated through thermal processing. These compounds arise primarily from three fundamental chemical pathways: the Maillard reaction (between amino acids and reducing sugars), thermal degradation of lipids, and interactions between these two pathways. Among the hundreds of volatile compounds identified in cooked meat, sulfur-containing compounds and carbonyl compounds constitute the principal contributors to characteristic meat flavors [1] [2]. The comprehensive analysis of these volatile compounds presents significant analytical challenges due to their chemical diversity, wide concentration ranges (from parts-per-billion to parts-per-million), and thermal instability, necessitating sophisticated extraction, separation, and detection methodologies.
Within this complex volatile profile, 2-amino-3-pentanone and structurally related compounds represent an important class of flavor-active molecules. While the specific compound this compound is not extensively detailed in the available literature, several studies have investigated closely related compounds such as 3-mercapto-2-pentanone and 2-mercapto-3-pentanone, which have been quantified in various meat types using highly specialized techniques [3]. These compounds contribute to the overall savory, meaty character of cooked products, particularly through their interaction with other volatile components. The analytical characterization of such compounds provides valuable insights for the food industry in optimizing processing conditions, developing flavor formulations, and ensuring product quality consistency across production batches.
The biological significance of amino acid-derived compounds extends beyond flavor characteristics. Research indicates that the brain possesses sophisticated mechanisms for detecting amino acid concentrations and imbalances, which subsequently modulate feeding behavior [4]. This neuroendocrine response to amino acid availability suggests a complex relationship between the chemical composition of protein-rich foods and physiological responses, potentially influencing dietary preferences and consumption patterns.
Table 1: Concentrations of key sulfur-containing flavor compounds in various cooked meats (μg/kg)
| Compound | Beef | Pork | Lamb | Chicken | Analytical Method |
|---|---|---|---|---|---|
| 2-Methyl-3-furanthiol | 7-28 | 6-9 | 5-11 | 4.5 | Stable isotope dilution assay with GC-MS |
| 2-Furfurylthiol | 13-42 | 8-10 | 9-14 | 2.4 | Stable isotope dilution assay with GC-MS |
| 3-Mercapto-2-pentanone | 55-73 | 66-117 | 30 | 100 | Stable isotope dilution assay with GC-MS |
| 2-Mercapto-3-pentanone | 20-44 | 11-14 | 10 | 13 | Stable isotope dilution assay with GC-MS |
| 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) | 0.0002-0.0009* | - | - | - | LC-MS with preconcentration |
*Concentrations measured in broiled salmon flesh [5]
Table 2: Odor characteristics and thresholds of selected meat volatile compounds
| Compound | Odor Description | Odor Threshold | Formation Pathway | Significance in Meat Flavor |
|---|---|---|---|---|
| 2-Methyl-3-furanthiol | Meaty, roast meat, boiled meat | Very low (ng/kg) | Maillard reaction, thiamine degradation | Considered most vital for chicken flavor [2] |
| 3-Mercapto-2-pentanone | Sulfurous, meaty | Low (μg/kg) | Maillard reaction, lipid interactions | Contributes to savory notes in beef and pork [3] |
| 2-Furfurylthiol | Roasty, coffee-like | Very low (ng/kg) | Maillard reaction | Important for roasted chicken character [2] |
| Aldehydes (C6-C10) | Green, fatty, citrus | Medium (μg/kg) | Lipid oxidation | Species-specific aroma notes [1] |
| Pyrazines | Nutty, earthy, potato-like | Medium (μg/kg) | Maillard reaction | Important in roasted and fried meats [1] |
The quantitative data presented in Tables 1 and 2 highlight the extreme potency of sulfur-containing volatile compounds, particularly thiols and mercapto-ketones, which impart characteristic meaty aromas at exceptionally low concentrations. The odor activity value (OAV), defined as the ratio of a compound's concentration to its odor threshold, determines the actual contribution of each volatile to the overall aroma profile [1]. Compounds with low odor thresholds, such as 2-methyl-3-furanthiol and 2-furfurylthiol, often dominate the sensory profile even when present in minute quantities. The significant variation in concentration ranges observed across different meat species reflects differences in precursor composition, particularly free amino acids, nucleotides, and fatty acid profiles, which are influenced by both genetic factors and animal diet.
HS-SPME represents one of the most widely employed techniques for extracting volatile compounds from meat matrices due to its solvent-free operation, sensitivity, and compatibility with complex samples [6]. The following optimized protocol has been specifically validated for the extraction of volatile compounds from dry-cured ham and can be adapted for cooked meat analysis:
Equipment and Materials: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber (2 cm × 50/30 μm thickness), 10 mL SPME vials with PTFE/silicone septa, heated agitator platform, saturated NaCl solution, internal standard mixture [6].
Sample Preparation: Homogenize 1.0 g of meat sample under liquid nitrogen to prevent volatile loss. Transfer to SPME vial containing 1 mL saturated NaCl solution (to enhance volatility via salting-out effect) and 50 μL of internal standard solution (recommended concentration: 50 mg/kg of each ISTD) [6].
SPME Fiber Conditioning: Condition new fibers at 270°C for 30 min before initial use. Before each extraction, condition fiber for 5 min at 250°C in GC injection port [6].
Optimized Extraction Parameters: Equilibration time: 60 min at 70°C; Extraction time: 60 min at 70°C with continuous agitation; Desorption time: 4 min at 250°C in GC injector port [6].
The critical optimization parameters for HS-SPME include extraction temperature, time, and fiber chemistry selection. Higher temperatures increase the release of volatiles from the matrix but may potentially degrade thermally labile compounds. The DVB/CAR/PDMS fiber has demonstrated excellent recovery for a wide range of volatile compounds including aldehydes, ketones, alcohols, and sulfur compounds due to its mixed-mode sorption mechanism combining π-π interactions, hydrophobic effects, and molecular sieving properties [6].
For quantitative analysis of specific target compounds such as sulfur-containing volatiles, solvent extraction combined with stable isotope dilution assays provides superior accuracy and quantification precision. The following protocol has been successfully applied to the analysis of 2-methyl-3-furanthiol, 2-furfurylthiol, and mercapto-pentanones in heated meats [3]:
Sample Extraction: Homogenize 100 g of cooked meat with 200 mL dichloromethane for 5 min. Spike with deuterated or ¹³C-labeled isotopomers of target analytes at concentrations approximating expected native compound levels.
Selective Enrichment: Add p-hydroxymercuribenzoic acid to form stable complexes with thiol compounds. Separate the mercurial complexes by centrifugation and wash with dichloromethane to remove non-specifically bound interferents.
Liberation and Analysis: Decomplex thiols by treatment with cysteine solution. Recover liberated thiols by dynamic headspace concentration or solvent extraction for subsequent GC-MS analysis [3].
This methodology provides exceptional selectivity for sulfur-containing compounds and effectively minimizes matrix effects through the selective complexation and liberation steps. The use of stable isotopically labeled internal standards accounts for analyte losses during sample preparation and matrix-induced ionization effects during MS detection, resulting in highly accurate quantification even at parts-per-billion concentrations.
GC-MS represents the cornerstone technique for volatile compound analysis due to its high separation efficiency, excellent sensitivity, and extensive spectral libraries for compound identification. The following method has been optimized for the separation of meat volatiles, including carbonyl compounds and heterocyclic aromatics:
GC Conditions: Column: Mid-polarity stationary phase (e.g., DB-35ms, 60 m × 0.25 mm i.d., 0.25 μm film thickness); Injector: 250°C, splittless mode (1 min purge off); Carrier gas: Helium, constant flow 1.2 mL/min; Oven program: 40°C (hold 5 min), ramp at 4°C/min to 240°C (hold 20 min) [6] [2].
MS Conditions: Ionization: Electron impact (EI) at 70 eV; Ion source temperature: 230°C; Transfer line temperature: 280°C; Acquisition: Full scan mode (m/z 35-350) for untargeted analysis, Selected Ion Monitoring (SIM) for targeted quantification [6].
For comprehensive volatile profiling, the use of retention indices (RI) provides valuable confirmation of compound identities. RI calculation is performed by analyzing a homologous series of n-alkanes (C7-C30) under identical chromatographic conditions and interpolating the retention time of target compounds [6]. Compound identification should be based on three criteria: retention time/index match with authentic standards, mass spectral match with reference libraries (similarity index >85%), and confirmed by injection of standard compounds when available.
While GC-MS is ideal for volatile compounds, less volatile or thermally labile compounds such as heterocyclic aromatic amines (HAAs) require LC-MS analysis. The following method has been applied successfully to the analysis of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and related compounds:
Sample Preparation: Extract with CH₃OH, followed by acid-base partition. Purify using cellulose-trisulfo-Cu-phthalocyanine adsorption cartridge. Concentrate using nitrogen evaporation and reconstitute in mobile phase [5].
LC Conditions: Column: C18 reversed-phase (150 × 2.1 mm, 1.8 μm); Mobile phase: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile; Gradient: 5-95% B over 25 min; Flow rate: 0.2 mL/min; Temperature: 35°C [5] [7].
MS Detection: Ionization: Electrospray ionization (ESI) positive mode; Scan: m/z 100-500; Quantification: Selected reaction monitoring (SRM) using diagnostic transitions [5].
LC-MS provides complementary information to GC-MS profiling, particularly for non-volatile flavor precursors and potentially mutagenic compounds such as HAAs that form during high-temperature cooking of meat products. The direct combination of liquid chromatography with mass spectrometry through a thermospray interface enables the identification and semiquantitative estimation of mutagens in the parts per billion concentration range with minimal sample prefractionation [5].
Robust method validation is essential for generating reliable quantitative data on meat volatile compounds. The following validation parameters should be established for quantitative methods:
Linearity and Range: Prepare calibration curves using matrix-matched standards at 5-7 concentration levels. Acceptable linearity: R² > 0.995. The working range should encompass expected concentrations in samples [6].
Limits of Detection and Quantification: LOD and LOQ can be determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. For HS-SPME methods applied to meat volatiles, typical LODs range from 0.03-1.13 mg kg⁻¹, with LOQs of 0.09-3.41 mg kg⁻¹ [6].
Precision and Accuracy: Determine intra-day (repeatability) and inter-day (intermediate precision) relative standard deviations (RSD). For stable isotope dilution assays, precision of 4.96-17.26% RSD has been reported [7]. Accuracy should be validated through recovery experiments using spiked samples, with acceptable recovery ranges of 85-115% [7].
Selectivity: Method selectivity should be demonstrated through separation of target analytes from potential interferents and confirmation using at least two diagnostic ions (GC-MS) or transitions (LC-MS/MS).
The use of appropriate internal standards is critical for accurate quantification, particularly for techniques such as HS-SPME where extraction efficiency can vary between samples and over time. The following strategies are recommended:
Multiple Internal Standard Approach: Utilize a suite of internal standards covering different chemical classes and molecular weights. For meat volatile analysis, a mixture of 12 internal standards including deuterated toluene, esters, alcohols, and ketones has been successfully employed to normalize response factors across different compound classes [6].
Stable Isotope-Labeled Analogs: For quantitative analysis of specific target compounds, stable isotope dilution assays provide the highest accuracy. Deuterated or ¹³C-labeled analogs of target analytes behave identically during extraction and chromatography while being distinguishable by mass spectrometry, effectively compensating for matrix effects and preparation losses [3].
Standard Addition Methods: When stable isotope standards are unavailable, the method of standard additions can be applied by spiking samples with increasing concentrations of native standards. This approach accounts for matrix effects but requires additional sample aliquots and analysis time.
The visualization below illustrates the primary biochemical pathways responsible for the formation of key flavor compounds, including this compound and related volatiles, during meat cooking:
Pathway for Meat Flavor Compound Formation
The formation of meat flavor compounds occurs through complex thermal reactions during cooking. The Maillard reaction between amino acids and reducing sugars, along with lipid oxidation and thiamine degradation, generates reactive intermediates that further interact to form characteristic sulfur compounds, carbonyl compounds (including this compound analogs), and heterocyclic aromatic compounds [1] [2]. These pathways are influenced by factors such as cooking temperature, time, pH, and the specific precursor composition of the meat. Understanding these pathways is essential for optimizing analytical methods that target specific classes of flavor compounds.
The following workflow diagram illustrates the integrated analytical approach for comprehensive characterization of volatile compounds in meat matrices:
Comprehensive Analytical Workflow for Meat Volatiles
This integrated analytical approach combines complementary extraction and detection techniques to provide comprehensive characterization of meat volatile compounds. The workflow emphasizes method selectivity through appropriate internal standards, comprehensive profiling via GC-MS, and targeted quantification of specific compounds of interest using LC-MS/MS when necessary. Validation at each step ensures the generation of reliable, reproducible data suitable for research applications and quality control in meat product development.
The analysis of this compound and related volatile compounds in meat requires sophisticated analytical methodologies and a thorough understanding of flavor chemistry principles. The protocols presented herein provide researchers with validated approaches for extracting, separating, and quantifying these chemically diverse compounds at concentrations relevant to their sensory impact. The combination of HS-SPME for volatile extraction, comprehensive GC-MS profiling, and targeted LC-MS quantification represents a powerful toolkit for characterizing meat flavor compounds. Additionally, the incorporation of stable isotope dilution assays for specific sulfur-containing compounds enables highly accurate quantification that accounts for matrix effects and preparation losses.
Future developments in this field will likely focus on high-throughput screening methods and real-time monitoring techniques that can be applied during food processing. The continued identification of novel flavor compounds and their sensory thresholds will further refine our understanding of the complex relationships between chemical composition and sensory perception in cooked meats. By implementing these rigorous analytical protocols, researchers and food manufacturers can better understand flavor development pathways, optimize processing conditions, and ensure consistent product quality that meets consumer expectations.
1. Theoretical Basis and Flavor Potential
2-Amino-3-pentanone is an amino ketone that likely serves as a potent precursor for flavor generation, primarily through its participation in the Maillard reaction and Strecker degradation. These reactions between amino acids and reducing sugars are responsible for generating the characteristic aromas of cooked, roasted, and baked foods.
2. Proposed Experimental Workflow
The following diagram outlines a general workflow for investigating the flavor potential of this compound.
3. Proposed Experimental Protocols
Protocol 1: Model Maillard Reaction and Volatile Analysis
This protocol is designed to identify flavor compounds generated from this compound under controlled heating conditions.
Objective: To identify and quantify volatile flavor compounds generated from this compound under controlled thermal conditions.
Materials:
Procedure:
Protocol 2: Synthesis of this compound via Mannich Condensation
Since this compound is not a common commercial chemical, this adapted Mannich condensation protocol provides a potential synthetic route [1].
4. Analytical and Safety Data
Table 1: Proposed Analytical Parameters for GC-MS Analysis
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| GC Column | DB-1701 (or equivalent) | Good separation for a wide range of polar and non-polar volatiles. |
| MS Scan Range | m/z 35 - 350 | Covers most small-molecule flavor compounds. |
| Injection Mode | Splittless (SPME) | Maximizes transfer of collected analytes to the column. |
| Library Matching | NIST/FFNSC Mass Spectral Library | Essential for tentative identification of unknown compounds. |
Table 2: Chemical and Safety Information of Related Compounds
| Compound | CAS Number | Molecular Formula | Hazard Statements (GHS) |
|---|---|---|---|
| 3-Pentanone | 96-22-0 [2] | C₅H₁₀O [2] | H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation [3]. |
| This compound | 343925-95-1 [4] | C₅H₁₁NO [4] | No specific data found; assume acute toxicity and flammability. |
| 1-(Dimethylamino)-4-methyl-3-pentanone | N/A | C₈H₁₇NO | Corrosive reagents used in synthesis; product hazards not fully characterized. |
While direct references are unavailable, this compound presents a compelling subject for flavor research. The proposed framework and protocols provide a starting point for experimental investigation. Success in this area hinges on the synthesis of a pure standard and the application of robust analytical techniques to map its reaction pathways and resulting flavor profile.
For a compound like 2-Amino-3-pentanone, which contains both amine and keto functional groups, derivatization is a critical prerequisite for GC-MS analysis. The process makes the molecule less polar, more volatile, and thermally stable.
Recommended Derivatization Protocol: A two-step process involving oximation followed by silylation is highly effective [1].
The table below summarizes the key instrument parameters for analysis.
Table 1: Typical GC-MS Instrument Parameters
| Parameter | Specification | Notes |
|---|---|---|
| GC Column | Fused-silica capillary column (e.g., 20-30 m x 0.18-0.25 mm I.D. x 0.18 µm film) [2] | A thinner, shorter column speeds up analysis. Standard stationary phases like 5% phenyl polysiloxane (e.g., SLB-5ms) are suitable. |
| Injection | Split or splitless mode, 250-280°C | Splitless is preferred for trace analysis. |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | Start: 60-100°C, hold 1 min [2] Ramp 1: 10-15°C/min to 180-200°C Ramp 2: 5-10°C/min to 300-320°C Final Hold: 2-5 min | A lower starting temperature ensures resolution of early eluting peaks. A high final temperature ensures all compounds elute. | | MS Interface | 250-300°C | | | Ion Source | Electron Impact (EI), 70 eV, 230°C | Standard EI mode allows for library matching. | | Data Acquisition | Full scan mode (e.g., m/z 50-650) | Suitable for untargeted analysis and identification. |
After acquisition, data processing is essential for identifying and confirming the compound.
Table 2: Characteristic Mass Fragments of TBDMS Derivatives
| Fragment Ion | m/z (Example) | Structural Significance |
|---|---|---|
| [M]⁺• | M | Molecular ion (often low abundance in EI). |
| [M-15]⁺ | M-15 | Loss of a methyl group (•CH₃) from the TBDMS group. |
| [M-57]⁺ | M-57 | Loss of a tert-butyl group (C₄H₉) - a highly characteristic fragment for TBDMS derivatives [2]. |
| [M-85]⁺ | M-85 | Loss of C₄H₉ + CO [2]. |
| [M-159]⁺ | M-159 | A larger, characteristic fragment involving the TBDMS group [2]. |
The relationship between key steps in data processing and identification is shown in the following pathway.
Developing an SPME method involves optimizing several key parameters. The following diagram outlines the core decision-making workflow.
Given the structure of this compound (a ketone with an amino group), specific strategies are required for effective SPME.
The amino and keto functional groups in this compound make it polar and likely non-volatile, which hinders its extraction and GC analysis. Derivatization is strongly recommended to address this [1].
After derivatization, the following SPME parameters should be optimized.
Table 1: Key SPME Parameters for Optimization
| Parameter | Influence & Consideration | Suggested Starting Point |
|---|---|---|
| Extraction Temperature | Increases analyte volatility but can decrease fiber coating affinity; a balance is needed [3]. | 50-60°C |
| Extraction Time | Time to reach equilibrium between sample, headspace, and fiber [5]. | 20-30 min |
| Sample pH | Adjusting to basic pH (e.g., with NaOH) can deprotonate amines, making them more extractable. | pH > 9 |
| Salt Addition | Adding salts like NaCl or Na₂HPO₄ decreases analyte solubility in water, improving headspace concentration ("salting-out effect") [6] [7]. | 1-3 M |
This protocol adapts procedures from the analysis of seleno amino acids and wine thiols for this compound [6] [2].
Workflow Diagram: HS-SPME with Derivatization
Materials:
Step-by-Step Procedure:
I hope this detailed framework assists in developing your specific application. Should you need to explore derivatization with other reagents or SPME coupling to LC-MS, please feel free to ask.
The Strecker degradation is a chemical reaction where an α-amino acid is converted into an aldehyde with one fewer carbon atom, along with various other flavor and odor compounds [1]. This reaction is a cornerstone of food chemistry, responsible for generating a wide array of flavor compounds during the thermal processing of foods, and it also occurs during the Maillard reaction (non-enzymatic browning) [2].
The key transformation involves the reaction of an α-amino acid with a dicarbonyl compound. The general reaction mechanism consists of three critical steps [2]:
The following table lists the Strecker aldehydes produced from several common amino acids for reference and comparison. Unfortunately, data for 2-Amino-3-pentanone is not available in the searched literature.
| Amino Acid / Precursor | Primary Strecker Aldehyde | Associated Odor/Notes |
|---|---|---|
| Glycine | Formaldehyde | - [2] |
| L-Alanine | Acetaldehyde | - [3] |
| L-Phenylalanine | Phenylacetaldehyde | Honey, rose-like, sweet [2] |
| L-Leucine | 3-Methylbutanal | Malty [2] |
| L-Valine | 2-Methylpropanal | - [4] |
| L-Methionine | Methional | Boiled potato [2] |
| This compound | Data not available | Data not available |
Based on established methodologies for amino acids like alanine and phenylalanine [4] [3], here is a generalized protocol that can be adapted for investigating this compound.
To promote the Strecker degradation of this compound using a dicarbonyl compound and identify the resulting volatile aldehydes and other products.
The following diagram outlines the key stages of a general Strecker degradation experiment.
A significant gap exists in the published literature regarding the specific behavior of This compound in the Strecker degradation. Future research should focus on:
For a compound such as 2-Amino-3-pentanone, which contains both basic (amino) and polar (ketone) functional groups, standard purification techniques can be applied. The table below summarizes the key methods.
| Technique | Typical Application | Key Considerations for this compound |
|---|---|---|
| Recrystallization [1] | Standard for solid final products; removes soluble and insoluble impurities. | Choice of solvent is critical. A single-solvent or two-solvent system may be used. |
| Distillation | Ideal for liquid crude products or intermediates. | Useful if the synthetic precursor (e.g., 3-pentanone derivative) is a liquid [2]. |
| Ion Exchange Chromatography [3] | Highly effective for compounds with ionizable groups (e.g., amino acids). | The amino group can be protonated, allowing for selective adsorption onto a cation exchange resin. |
| Flash Chromatography | Versatile for separating mixture components; handles both solids and liquids. | A common first step for crude reaction mixtures. |
Recrystallization is a purification technique that works because different substances have different solubilities in the same solvent, and only molecules of the same compound fit easily into its crystal lattice [1].
Single-Solvent Method Protocol [1]:
Two-Solvent Method Protocol (if a single suitable solvent cannot be found) [1]:
This method is particularly suited for amino-acid-like molecules, where the compound is selectively adsorbed onto a resin and then eluted [3].
A generalized protocol based on amino acid purification is as follows [3]:
Q1: I cannot find a suitable single solvent for recrystallization. What should I do? A1: Employ the two-solvent method. Find a pair of miscible solvents where your compound is highly soluble in one at all temperatures and insoluble in the other. Common pairs include ethanol/water, dichloromethane/pentane, or dimethylformamide/water [1].
Q2: My sample won't crystallize after cooling. How can I induce crystallization? A2:
Q3: How can I monitor the purity of my compound during purification? A3: Thin-Layer Chromatography (TLC) is the standard quick method. For definitive confirmation and quantitative purity assessment, techniques like HPLC (potentially with derivatization for the amino group [4]) and NMR spectroscopy are used. Proton NMR is particularly powerful, as it provides information on the number of proton types, their chemical environment, the number of protons in each set (integration), and the number of adjacent protons (splitting pattern) [5].
Q4: I added too much solvent during recrystallization. Can I fix this? A4: Yes. You can reduce the volume by boiling off the excess solvent. Heat the solution and allow the solvent to evaporate until the solution becomes saturated again (evidenced by the formation of a persistent cloudiness or crystals upon cooling). Using a vacuum source can speed up this process [1].
The information provided is based on general laboratory principles. The exact conditions (e.g., solvent choice, pH for ion exchange, distillation temperature) for purifying this compound will need to be determined empirically in your lab.
The stability of 2-Amino-3-pentanone is primarily threatened by UV light and excessive heat. The table below summarizes the main risk factors and protective measures.
| Factor | Risk | Mechanism (if known) | Preventive Measures |
|---|---|---|---|
| UV Light | High | Can cause covalent dimerization (e.g., dityrosine in proteins) and breakage of molecular bonds [1]. | Use amber glassware; work under yellow/red safelights; protect from direct sunlight [1]. |
| Elevated Temperature | Moderate | Accelerates chemical degradation reactions, especially in the presence of CO₂ or oxygen [2]. | Store refrigerated (2-8°C); avoid prolonged exposure to room temperature; minimize heating [3] [2]. |
| Atmosphere (O₂/CO₂) | Context-dependent | CO₂ can catalyze degradation in amines, leading to byproducts like imidazolidinones [2]. | Store under an inert atmosphere (e.g., N₂ or Argon); especially relevant for long-term storage or in solution [2]. |
Here are detailed methodologies you can use to monitor the stability of this compound under various experimental conditions.
This protocol is adapted from studies on UV damage to biomolecules [1].
This method is based on accelerated thermal degradation studies for amines [2].
Q: Why has my this compound solution changed color and become more viscous?
Q: My analytical results show unexpected peaks in NMR and MS. How can I identify them?
Q: What is the best way to store this compound for long-term stability?
To help visualize the key experimental and degradation processes, refer to the following diagrams:
FAQ 1: What is a highly optimized procedure for synthesizing a β-amino ketone? The Mannich condensation using a pre-formed iminium salt is a robust and optimized method. The following protocol for 1-(Dimethylamino)-4-methyl-3-pentanone is an excellent reference from Organic Syntheses, a trusted source for vetted procedures [1].
Detailed Methodology [1]:
FAQ 2: How can I achieve high regioselectivity with unsymmetrical ketones? The choice of reagent and solvent system is critical. Research indicates that under kinetic control in trifluoroacetic acid, the more highly substituted isomer predominates. In contrast, using a reagent like diisopropyl(methylene)ammonium perchlorate in acetonitrile directs the reaction almost exclusively toward the less highly substituted isomer [1]. This highlights the possibility of controlling regioselectivity by carefully selecting the Mannich reagent and solvent.
FAQ 3: Are there green chemistry approaches for related heterocyclic syntheses? Yes, the principles of green chemistry are increasingly applied. One prominent method uses β-Cyclodextrin in water as a supramolecular catalyst for one-pot, multi-component syntheses (e.g., of 2-aminonicotinonitriles) [2]. This metal-free approach offers excellent functional group tolerance, avoids toxic solvents, and uses an inexpensive, biodegradable catalyst. Another strategy involves solvent-free conditions and novel catalysts like TBBDA or PBBS to synthesize 2-amino-3-cyanopyridine derivatives efficiently [3].
| Problem & Symptoms | Possible Causes | Recommended Solutions |
|---|
| Low Overall Yield • Poor conversion • Low mass after purification | • Hydrolysis of reagent: Exposure to moisture. • Incomplete reaction: Inadequate temperature or time. • Poor purification: Product loss during distillation or work-up. | • Ensure rigorous anhydrous conditions [1]. • Monitor reaction progress via TLC or NMR [1]. • Optimize distillation (e.g., chill condenser, cool receivers) [1]. | | Isomeric Mixture / Incorrect Regioisomer • Impure final product • NMR shows extra peaks | • Lack of regiocontrol: Standard conditions favor one isomer. • Incomplete isomerization: The kinetic product is not fully converted. | • Select reagent/solvent system to target desired isomer (e.g., use acetonitrile for less substituted) [1]. • Ensure thermal isomerization step is performed correctly (e.g., heat at 145°C in TFA) [1]. |
The table below summarizes two distinct, high-quality synthetic approaches found in the search results for related amino-carbonyl compounds.
| Compound Synthesized | Key Reagents & Conditions | Yield | Key Feature / Advantage |
|---|---|---|---|
| 1-(Dimethylamino)-4-methyl-3-pentanone [1] | Bis(dimethylamino)methane, 3-methyl-2-butanone, TFA, 65°C then 145°C | 49-57% | Regioselective isomerization; Classic, vetted Org. Synth. procedure. |
| (S)-(+)-4-Methyl-3-heptanone [4] | SAMP hydrazone, BuLi, Propyl Iodide, Ozone, CH₂Cl₂ | 56-58% (over 3 steps) | Asymmetric synthesis; Chiral auxiliary (SAMP) provides high enantiomeric control. |
The following diagram maps the critical decision points and experimental steps for optimizing your synthesis, based on the strategies discussed.
I hope this technical support resource provides a solid foundation for your work. The procedures from Organic Syntheses are particularly reliable starting points for optimization [1] [4].
Here are some common issues and general methodological approaches that can be applied to the analysis of organic compounds such as 2-Amino-3-pentanone.
| Challenge | Potential Causes & Investigations | Methodological Approach & Solution |
|---|
| Low Analytical Signal | • Concentration below instrument's detection capability • Sample decomposition • Suboptimal detector settings | Validate method sensitivity: Determine Limit of Detection (LOD) and Limit of Quantitation (LOQ). LOD = 3.3 × (SD/S); LOQ = 10 × (SD/S), where SD is standard deviation of response and S is slope of calibration curve [1]. | | Poor Chromatographic Separation (HPLC) | • Incorrect column chemistry • Non-optimal mobile phase or gradient | Employ retention time prediction: Use Linear Calibration with Two Reference Substances (LCTRS) to model and predict behavior across different columns, improving method transfer and reproducibility [2]. | | Inconsistent or Irreproducible Results | • Method not robustly validated • Variations between analysts, instruments, or days | Establish system suitability & precision: Perform Intermediate Precision (different analysts, same day) and Repeatability (same analyst, different days) tests. Acceptance criteria: %RSD should not be greater than 2.0% [1]. | | Inaccurate Quantification | • Faulty calibration curve • Matrix interference • Incomplete sample recovery | Verify method accuracy via recovery: Spike placebo with analyte at different levels (e.g., 50%, 100%, 150%). Acceptance criteria: % recovery should be between 98% and 102% [1]. |
The following protocols, adapted from general analytical and synthetic procedures, can serve as a starting point for developing your own methods.
This protocol outlines the key parameters for ensuring an analytical method is suitable for quantifying your compound, based on standard pharmaceutical guidelines [1].
Calibration Curve (Linearity):
Accuracy (Recovery):
Precision:
Sensitivity (LOD and LOQ):
This synthetic procedure can be relevant for creating this compound derivatives or analogs for research purposes [3].
Since a specific workflow for this compound was not available, the following diagram outlines a logical process for developing and validating an analytical method based on general best practices.
How can I improve the reproducibility of my HPLC method when using a different column? The Relative Retention (RR) method can be unreliable across different columns. A more robust approach is Linear Calibration using Two Reference Substances (LCTRS). This method uses the linear relationship between the retention times of compounds on different HPLC systems, making quality standards easier to reproduce in different laboratories with lower costs [2].
My compound seems to degrade in solution. How can I ensure my analytical results are still accurate? This highlights the need for solution stability studies as part of method validation. Prepare a standard solution and analyze it at time zero and at regular intervals over a period (e.g., 24, 48 hours). Monitor for changes in peak area (indicating degradation) and retention time. Establish how long a solution remains stable under specific storage conditions (e.g., room temperature, refrigerated, protected from light).
What is the difference between LOD and LOQ, and how are they determined? The Limit of Detection (LOD) is the lowest concentration at which the analyte can be detected but not necessarily quantified precisely. The Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. They can be calculated from the calibration curve using the formulas: LOD = 3.3 × (SD/S) and LOQ = 10 × (SD/S), where SD is the standard deviation of the response and S is the slope of the calibration curve [1].
Q1: What are the primary factors affecting the volatility of this compound during experimental procedures? While specific data for this compound was not found in the search results, general factors influencing volatility for similar compounds include:
Q2: What are the recommended techniques to minimize sample loss due to volatility? Standard techniques to control volatility for sensitive compounds include:
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low experimental yield | Uncontrolled evaporation of the volatile compound | Use sealed vessels; confirm container integrity; implement lower temperature protocols. |
| Inconsistent results | Variable sample concentration due to evaporation | Standardize handling speed; use internal standards to quantify loss. |
| Compound degradation | Exposure to air/light during evaporation | Employ inert atmosphere (N2, Argon); use amber glassware. |
The following diagram outlines a general workflow for experiments involving volatile compounds like this compound, incorporating critical control points to mitigate volatility.
Title: Volatile Compound Handling Workflow
This decision-tree diagram helps diagnose and address common volatility-related issues encountered during experiments.
Title: Volatility Issue Troubleshooting Tree
The diagrams were created following Graphviz best practices [1] [2] [3]:
labeldistance attribute is set to 2.5 or greater on edges to ensure text is placed clearly away from the line [4] [3].fontcolor) is always set to a dark color (#202124) against light node backgrounds (#FFFFFF) or white against a dark fill to ensure high contrast and readability [5].graphviz Python package [2].The technical content on volatility control for this compound is highly specialized. To obtain the specific information you need:
Based on the literature, the following methods represent viable pathways for synthesizing 2-amino-3-pentanone or its closely related derivatives.
The Kabachnik–Fields Reaction is a one-pot, three-component reaction between a carbonyl compound (aldehyde or ketone), an amine, and a dialkyl phosphite to form α-aminophosphonates [1]. While this reaction typically produces phosphonate derivatives, these can be considered functional analogs of amino ketones or serve as intermediates for further transformation.
The general reaction workflow is as follows:
Experimental Protocol:
A green and highly selective alternative is biocatalytic amination using ω-Transaminases (ω-TAs) [2]. These enzymes can directly convert ketones to the corresponding chiral amines.
Experimental Protocol:
This system achieved a high 84.5% conversion for 2-pentanone, demonstrating its efficiency [2].
For the synthesis of enantiomerically pure amines and ketones, the SAMP-/RAMP-hydrazone method is a powerful and well-established chiral auxiliary approach [3]. This method is excellent for asymmetric synthesis but involves multiple steps.
Experimental Protocol:
This method is renowned for producing chiral compounds with diastereomeric excess (de) > 97%, albeit with a moderate overall yield of 56-58% for the reported ketone [3].
The table below summarizes the key characteristics of these three synthetic approaches.
| Synthetic Method | Key Product | Key Advantages | Reported Yield/Selectivity | Key Challenges |
|---|---|---|---|---|
| Kabachnik–Fields | α-Aminophosphonate | One-pot procedure; atom-efficient; versatile substrates [1] | Up to 99% yield for model systems [1] | Produces a phosphonate, not a free amino ketone |
| Biocatalytic (ω-TA) | Chiral Amine | High enantioselectivity; green conditions; high conversion [2] | 84.5% conversion for 2-pentanone [2] | Requires complex enzyme system and cofactor regeneration |
| SAMP-Hydrazone | Chiral Ketone | Very high stereocontrol; chiral auxiliary is recyclable [3] | 56-58% yield, >97% de [3] | Multi-step; uses highly reactive reagents (ozone, butyllithium) |
To proceed with synthesizing this compound, you may consider the following: